molecular formula C17H16FN5O B14972596 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

Cat. No.: B14972596
M. Wt: 325.34 g/mol
InChI Key: YPDQEKZBQLKYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrazole core substituted with a 4-fluorophenyl group at the N1 position and a methyl-linked 3,4-dimethylbenzamide moiety at the C5 position.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C17H16FN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

YPDQEKZBQLKYOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst. The fluorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the dimethylbenzamide moiety is attached through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the dimethylbenzamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Heterocycle Substituents Molecular Formula Biological Target/Activity (Inferred) Key References
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide (Target) 1,2,3,4-Tetrazole N1: 4-Fluorophenyl; C5: 3,4-Dimethylbenzamide C₁₇H₁₅FN₄O Not explicitly stated (potential enzyme inhibition)
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide 1,2,3,4-Tetrazole N1: 3,4-Difluorophenyl; C5: 4-Fluorophenylacetamide C₁₆H₁₂F₃N₅O Alanine racemase inhibitors
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole C3: Thione; substituents include sulfonyl and difluorophenyl groups Varies (X = H, Cl, Br) Antifungal/antibacterial (hypothesized)
Epoxiconazole 1,2,4-Triazole Oxirane ring with 2-chloro-4-fluorophenyl and triazole groups C₁₇H₁₃ClFN₃O Fungicide (CYP51 inhibition)
4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide 1,2,3,4-Tetrazole N1: Cyclohexyl; C5: 2-Methylphenylformamide-benzamide hybrid C₂₄H₂₈N₆O₃ Histone deacetylase (HDAC) inhibition

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamide derivatives in , while the absence of C=S bands (~1243–1258 cm⁻¹) distinguishes it from thioamide precursors .
  • NMR : The 3,4-dimethylbenzamide protons would resonate as distinct aromatic signals (δ ~6.8–7.5 ppm), differing from the 4-fluorophenylacetamide in , which shows split peaks due to fluorine coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.